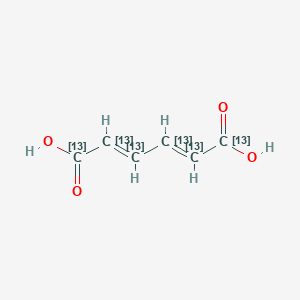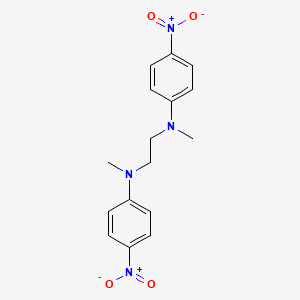
N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H18N4O4. It belongs to the class of aromatic compounds and is characterized by the presence of nitro groups attached to phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine typically involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-nitrobenzaldehyde+N,N-dimethylethylenediaminep-toluenesulfonic acidN 1 ,N 2 -dimethyl-N 1 ,N 2 -bis(4-nitrophenyl)-1,2-ethanediamine
Industrial Production Methods
In industrial settings, the production of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~)
Substitution: Nitric acid (HNO~3~), sulfuric acid (H~2~SO~4~), halogens (Cl~2~, Br2)
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of corresponding amines
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects.
Comparaison Avec Des Composés Similaires
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine can be compared with other similar compounds, such as:
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-aminophenyl)-1,2-ethanediamine: Similar structure but with amino groups instead of nitro groups, leading to different reactivity and applications.
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-chlorophenyl)-1,2-ethanediamine:
The uniqueness of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine lies in its specific combination of nitro groups and aromatic rings, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
127988-51-6 |
|---|---|
Formule moléculaire |
C16H18N4O4 |
Poids moléculaire |
330.34 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H18N4O4/c1-17(13-3-7-15(8-4-13)19(21)22)11-12-18(2)14-5-9-16(10-6-14)20(23)24/h3-10H,11-12H2,1-2H3 |
Clé InChI |
AUWHSUNDMFBOIV-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


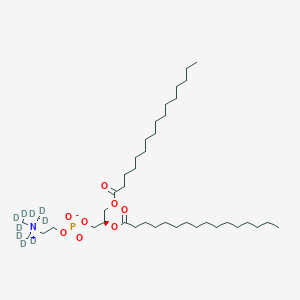
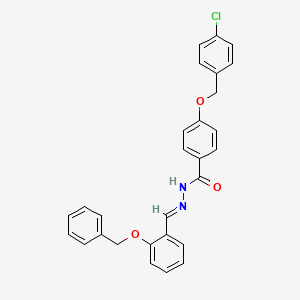
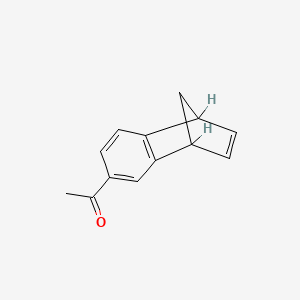
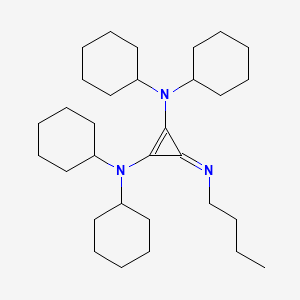
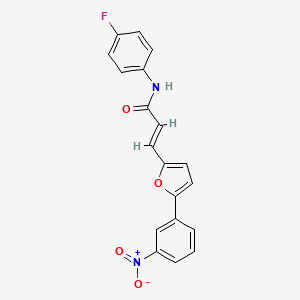
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
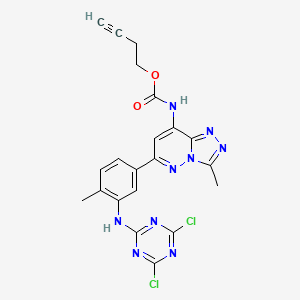
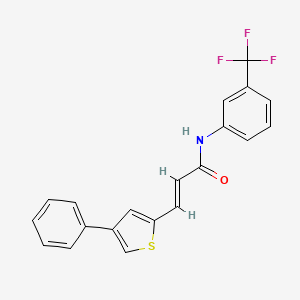
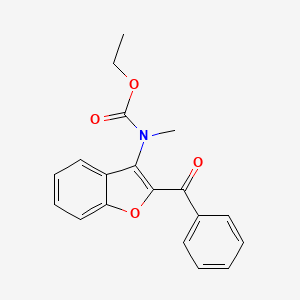
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
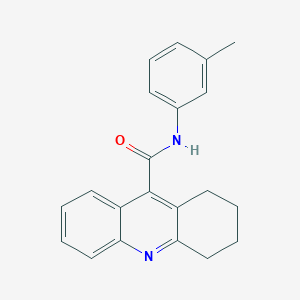
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
